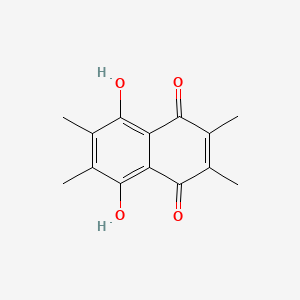

5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione

Description

Properties

CAS No. |

60583-16-6 |

|---|---|

Molecular Formula |

C14H14O4 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

5,8-dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione |

InChI |

InChI=1S/C14H14O4/c1-5-6(2)12(16)10-9(11(5)15)13(17)7(3)8(4)14(10)18/h15-16H,1-4H3 |

InChI Key |

WBAZMMHJYXYLOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(=C(C2=O)C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Precursors

- Naphthalene-1,4-diol derivatives : These are common starting points for quinone synthesis, as they provide the hydroxy groups required at the 1 and 4 positions, which can be further functionalized.

- Tetramethyl-substituted naphthalene derivatives : These provide the methyl groups at the desired positions.

Oxidation of Naphthalene-1,4-diol to Naphthalene-1,4-dione

A crucial step is the oxidation of naphthalene-1,4-diol to the corresponding naphthoquinone. This can be achieved using oxidants such as:

- Potassium permanganate (KMnO4)

- Chromium trioxide (CrO3)

- Tetra-n-propylammonium perruthenate (TPAP) in the presence of N-methylmorpholine N-oxide (NMO)

The oxidation is typically carried out under controlled conditions to avoid over-oxidation or degradation of sensitive substituents.

Methylation Strategies

Methyl groups at the 2,3,6,7-positions can be introduced by:

- Using tetramethyl-substituted naphthalene derivatives as starting materials.

- Directed methylation reactions on naphthalene or naphthoquinone intermediates using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Hydroxylation at 5 and 8 Positions

Hydroxyl groups at the 5 and 8 positions can be introduced by:

- Direct hydroxylation of the methylated naphthoquinone using oxidants or hydroxylating agents.

- Starting from dihydroxynaphthalene derivatives with hydroxyl groups pre-installed at these positions.

Specific Synthetic Route Example (Literature-Inspired)

Although direct literature on 5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione is scarce, related compounds such as 3,4,7,8-tetrahydronaphthalene-1,5-dione have been synthesized via:

- Hydrogenation of naphthalene diols using Raney nickel catalyst under high pressure and temperature.

- Oxidation of the resulting diols with TPAP/NMO to yield the quinone.

- Formation of bis(trimethylsilyloxy)diene intermediates followed by air oxidation to yield the enedione structure.

This approach can be adapted by selecting tetramethyl-substituted naphthalene diols as starting materials to achieve the desired methylation pattern.

Data Table: Comparative Preparation Methods for Related Naphthoquinones

Mechanistic Insights

- The air oxidation of bis(trimethylsilyloxy)diene intermediates likely proceeds via a radical mechanism involving triplet oxygen addition and homolytic cleavage of Si–O bonds, leading to the formation of the quinone structure.

- Methylation reactions proceed via electrophilic substitution facilitated by the electron-rich aromatic system.

Summary of Preparation Methods

The preparation of 5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione involves a multi-step synthetic sequence:

- Selection of a suitably methylated naphthalene diol precursor.

- Hydrogenation to reduce any unwanted double bonds if necessary.

- Oxidation to convert diols into quinone moieties using TPAP/NMO or other oxidants.

- Formation of silyl enol ether intermediates to facilitate selective oxidation.

- Air oxidation to yield the final naphthoquinone structure.

- Hydroxylation or preservation of hydroxy groups at the 5 and 8 positions.

Research Gaps and Recommendations

- Direct synthetic routes specifically targeting 5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione are limited in the literature.

- Adaptation of known methods for related tetra-substituted naphthoquinones is recommended.

- Further experimental work is needed to optimize regioselective hydroxylation and methylation steps.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex quinones.

Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

Oxidation: Formation of higher quinones or carboxylic acids.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including enzymes and DNA, leading to oxidative stress and cellular damage . The compound’s hydroxyl groups also allow it to form hydrogen bonds with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphthoquinone derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison:

Structural and Functional Analogues

Key Comparative Analysis

- This contrasts with DMNQ (methoxy groups), where electron-donating OCH₃ groups enhance solubility but reduce electrophilicity compared to hydroxyl derivatives . Brominated derivatives (e.g., 2-Bromo-5,8-dihydroxy-1,4-naphthoquinone) exhibit higher electrophilicity due to the electron-withdrawing Br, promoting interactions with cellular nucleophiles .

- Lipophilicity and Bioavailability: The tetramethyl substitution in the target compound increases lipophilicity (logP ≈ 2.5–3.0 estimated), enhancing membrane permeability compared to polar hydroxy or methoxy derivatives. This property may improve bioavailability in hydrophobic environments like cell membranes .

- Biological Activity: ROS Generation: Hydroxy-substituted naphthoquinones (e.g., 5,8-dihydroxy-1,4-naphthoquinone) generate reactive oxygen species (ROS) via redox cycling, inducing apoptosis in cancer cells. Methyl groups in the tetramethyl derivative may moderate ROS production by stabilizing semiquinone intermediates . Anticancer Mechanisms: DMNQ derivatives (e.g., BZNQ) inhibit Ras signaling pathways, while amino-substituted analogues (e.g., 6-butylamino derivative) may disrupt mitochondrial function through proton shuttling .

Metal Coordination Properties

The hydroxyl groups at positions 5 and 8 enable coordination with metal ions. For example:

- Comparison with Maltol: Maltol (3-hydroxy-2-methyl-4-pyrone) forms stable Fe³+ complexes, but naphthoquinones like the tetramethyl compound offer extended conjugation for enhanced redox activity .

Biological Activity

5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione (CAS Number: 60583-16-6) is a naphthoquinone derivative known for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and as an antioxidant.

- Molecular Formula : C14H14O4

- Molecular Weight : 246.259 g/mol

- LogP : 2.43 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 74.6 Ų

Anticancer Potential

Research indicates that naphthoquinone derivatives, including 5,8-dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione, exhibit significant anticancer properties. The mechanism of action primarily involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of key cellular pathways.

-

Mechanism of Action :

- Induction of Apoptosis : Studies have shown that naphthoquinones can trigger apoptosis in various cancer cell lines by increasing ROS levels, leading to mitochondrial dysfunction and DNA damage .

- Cytotoxicity : The compound has demonstrated cytotoxic effects on cancer cells while exhibiting lower toxicity to normal cells compared to traditional chemotherapeutics .

-

Case Studies :

- A study involving the synthesis of various naphthoquinone derivatives highlighted that specific substitutions on the naphthoquinone core could enhance anticancer activity against lung and breast cancer cell lines .

- The compound was tested in vitro against NIH3T3 embryonic fibroblasts and showed a dose-dependent reduction in cell viability at concentrations ranging from 10 to 50 µM .

Antioxidant Activity

5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione also exhibits antioxidant properties. This activity is crucial for its potential use in preventing oxidative stress-related diseases.

- Mechanism : The antioxidant capacity is attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 5,8-dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione?

- Answer : Synthesis typically involves functionalizing the naphthoquinone core via oxidation, alkylation, or thiolation. For example, 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) derivatives are synthesized by reacting DMNQ with thiols or amines under controlled conditions (e.g., THF, AlCl₃). Characterization relies on NMR (¹H/¹³C) and mass spectrometry to confirm substituent positions and purity . Structural analogs like BZNQ (a DMNQ derivative) are synthesized similarly, with modifications to enhance solubility or target specificity .

Q. Which in vitro assays are recommended for evaluating cytotoxicity and apoptosis induction?

- Answer :

- MTT Assay : Measures cell viability via mitochondrial reductase activity. IC₅₀ values are calculated for normal (e.g., NIH3T3) and cancer cells (e.g., Ras-mutated HepG2) to assess selectivity .

- Annexin V/PI Staining : Quantifies early/late apoptosis via flow cytometry. BZNQ-treated cells showed 40–60% apoptosis in Ras-mutated cells compared to 15–20% in normal cells .

- DHE Staining : Detects ROS levels using fluorescence microscopy. BZNQ increased ROS by 2–3 fold in H-RasG12V-transfected cells .

Q. How do substituents (e.g., hydroxy vs. methoxy groups) influence biological activity?

- Answer : Hydroxy groups enhance redox activity and ROS generation, increasing cytotoxicity but potentially raising off-target effects. Methoxy groups reduce toxicity (e.g., IC₅₀ for hydroxy-substituted analogs is 5–10 µM vs. 20–30 µM for methoxy derivatives). Thiol substituents (e.g., benzylthio in BZNQ) improve membrane permeability and Ras pathway targeting .

Advanced Research Questions

Q. What molecular mechanisms link this compound to Ras signaling pathway modulation?

- Answer : The compound downregulates H-Ras protein expression by 50–70% in transfected cells, inhibiting downstream effectors like AKT (phosphorylation reduced by 60%) and ERK. This suppresses GSK3β phosphorylation, stabilizing β-catenin and upregulating pro-apoptotic Bad while downregulating anti-apoptotic Bcl-2 . ROS accumulation (via NADPH oxidase activation) further amplifies mitochondrial apoptosis in Ras-mutated cells .

Q. How can researchers address contradictory data on ROS-dependent vs. ROS-independent apoptosis?

- Answer : Use ROS scavengers (e.g., NAC) to isolate mechanisms. In BZNQ-treated cells, NAC reduced apoptosis by 70% in Ras-mutated HepG2 cells, confirming ROS dependency. However, residual apoptosis (30%) suggests parallel pathways (e.g., direct Ras inhibition) . Dose-response studies (0–20 µM) and time-lapsed ROS measurements clarify threshold effects .

Q. What structural features enhance selectivity for Ras-mutated cells?

- Answer :

- Hydrophobic substituents (e.g., tetramethyl groups in 5,8-dihydroxy-2,3,6,7-tetramethyl derivatives) improve membrane penetration in hyperproliferative cells.

- Electron-withdrawing groups (e.g., thioethers) stabilize semiquinone radicals, enhancing redox cycling in Ras-activated cells with elevated NADPH oxidase activity .

- Steric hindrance from bulky groups (e.g., benzylthio) reduces non-specific interactions in normal cells .

Q. What experimental design challenges arise when comparing normal vs. Ras-mutated cell lines?

- Answer :

- Baseline ROS variability : Normal cells (e.g., NIH3T3) have lower basal ROS, requiring higher compound concentrations to trigger apoptosis. Normalize data using ROS scavengers or redox-sensitive dyes .

- Off-target toxicity : Use isogenic cell pairs (e.g., HepG2 vs. H-RasG12V-transfected HepG2) to isolate Ras-specific effects .

- Proliferation rate differences : Adjust treatment durations (e.g., 24–48 hrs) to account for faster division in cancer cells .

Q. Can this compound synergize with other anticancer agents targeting Ras pathways?

- Answer : Preclinical data suggest synergy with MEK inhibitors (e.g., trametinib) or PARP inhibitors. Co-treatment with BZNQ and 4 µM trametinib reduced Ras-mutated cell viability by 90% vs. 60% for monotherapy. Synergy scores (Chou-Talalay method) exceed 1.5, indicating strong combinatorial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.